molecular formula C15H17N5S B2730878 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-94-0

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2730878
CAS No.: 1058238-94-0
M. Wt: 299.4
InChI Key: VXXOCZROJCUIRJ-UHFFFAOYSA-N
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Description

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzyl chloride with thiourea can yield the corresponding thioether, which is then subjected to cyclization with ethyl hydrazinecarboxylate and formamide to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with an amine can introduce an amino group at a specific position on the ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-4-20-14-13(18-19-20)15(17-9-16-14)21-8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOCZROJCUIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=C(C=CC(=C3)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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